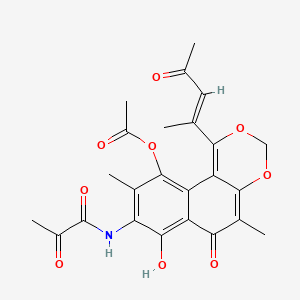

Streptovarone

Description

Structure

3D Structure

Properties

CAS No. |

36108-44-8 |

|---|---|

Molecular Formula |

C24H23NO9 |

Molecular Weight |

469.4 g/mol |

IUPAC Name |

[7-hydroxy-5,9-dimethyl-6-oxo-1-[(E)-4-oxopent-2-en-2-yl]-8-(2-oxopropanoylamino)benzo[f][1,3]benzodioxin-10-yl] acetate |

InChI |

InChI=1S/C24H23NO9/c1-9(7-10(2)26)21-17-15-16(19(29)12(4)22(17)33-8-32-21)20(30)18(25-24(31)13(5)27)11(3)23(15)34-14(6)28/h7,30H,8H2,1-6H3,(H,25,31)/b9-7+ |

InChI Key |

UHRAAQOOPLHMGV-VQHVLOKHSA-N |

Isomeric SMILES |

CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)/C(=C/C(=O)C)/C)O)NC(=O)C(=O)C |

Canonical SMILES |

CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)C(=CC(=O)C)C)O)NC(=O)C(=O)C |

Origin of Product |

United States |

Biosynthesis and Bioprocess Engineering of Streptovarone

Elucidation of the Streptovarone Biosynthetic Pathway

The formation of this compound is a result of the complex enzymatic machinery encoded within the streptovaricin biosynthetic gene cluster. This pathway involves the creation of a polyketide backbone which is then modified by a series of tailoring enzymes to produce the final ansamycin (B12435341) structure.

The genetic blueprint for streptovaricin, and by extension this compound, is located in a large biosynthetic gene cluster (BGC) within the genome of Streptomyces spectabilis. secondarymetabolites.orgacs.org Analysis of the S. spectabilis strain CCTCC M2017417 has identified the streptovaricin (stv) gene cluster, which spans approximately 95 kilobases (kb). researchgate.net This cluster contains all the necessary genes for the synthesis of the polyketide chain, its subsequent modification, and the regulation of the process. secondarymetabolites.orgu-tokyo.ac.jp

The core of the BGC is composed of genes encoding a Type I polyketide synthase (PKS), a large, multi-domain enzyme complex responsible for assembling the carbon skeleton of the molecule. secondarymetabolites.org In addition to the core synthases, the cluster contains a suite of genes encoding tailoring enzymes, such as cytochrome P450 monooxygenases and regulatory proteins, which are essential for producing the final, biologically active compounds. nih.govacs.org

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| stvA, stvB, stvC | Type I Polyketide Synthase (PKS) | Catalyze the assembly of the polyketide backbone from starter and extender units. secondarymetabolites.org |

| stvP1, stvP4, stvP5 | Cytochrome P450 Monooxygenases | Perform post-PKS modifications, specifically hydroxylation at C-20, Me-24, and C-28, respectively. acs.orgnih.gov |

| stvP2 | Cytochrome P450 Monooxygenase | Potentially involved in the formation of the methylenedioxy bridge. nih.govacs.org |

| stvP3 | Cytochrome P450 Monooxygenase | Believed to be related to the formation of the core naphthalene (B1677914) ring structure. nih.govacs.org |

| stvR1, stvR2 | Regulatory Proteins | Likely act as pathway-specific transcriptional regulators, controlling the expression of other genes in the cluster. secondarymetabolites.org |

The biosynthesis of the streptovaricin scaffold is a classic example of a Type I PKS pathway, which shares similarities with fatty acid synthesis. researchgate.net The process is initiated when the PKS complex loads a starter unit, which is then sequentially condensed with several extender units (such as malonyl-CoA and methylmalonyl-CoA) to build the polyketide chain. ontosight.ai The specific sequence and type of these units are dictated by the modular organization of the PKS enzymes (stvA, stvB, stvC).

Following the synthesis of the polyketide backbone, a series of post-PKS modifications are carried out by tailoring enzymes. These reactions are crucial for the chemical diversity and biological activity of the resulting ansamycins. In the streptovaricin pathway, cytochrome P450 monooxygenases play a vital role. nih.gov

Hydroxylation: Gene deletion studies have shown that the enzymes StvP1, StvP4, and StvP5 are responsible for hydroxylating specific positions on the molecule: C-20, the methyl group at C-24, and C-28, respectively. acs.orgacs.org

Cyclization and Ring Formation: Other enzymes, such as StvP2 and StvP3, are proposed to be involved in key cyclization events, including the formation of a methylenedioxy bridge and the characteristic naphthalene ring system of the ansamycin core. nih.govacs.org

This compound, characterized by its quinone-like structure, is formed from this modified streptovaricin framework. While the precise enzymatic step leading directly to this compound is not fully elucidated, it arises from the oxidation and modification of one of the streptovaricin precursors or final products. illinois.edu

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is a tightly controlled process, governed by a complex network of regulatory proteins that respond to both internal and external cues. mdpi.com

Pathway-Specific Regulation: The stv cluster contains genes like stvR1 and stvR2, which are predicted to be pathway-specific regulators. secondarymetabolites.org In many Streptomyces species, such regulators, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or TetR families, directly bind to the promoter regions of biosynthetic genes to activate their transcription. mdpi.comjmb.or.kr For example, in the biosynthesis of streptolydigin, the regulators SlgR1 and SlgR2 are essential for production. researchgate.netmicrobiologyresearch.org

Global Regulation: The onset of antibiotic production is often linked to global regulatory networks that respond to signals like nutrient limitation or cell density. frontiersin.org These global regulators can integrate various environmental and physiological signals to switch on secondary metabolism, ensuring that antibiotic production occurs at the appropriate stage of the bacterial life cycle, typically during the stationary phase. mdpi.comjmb.or.kr

The yield of secondary metabolites from Streptomyces is profoundly influenced by the composition of the culture medium and physical fermentation parameters. researchgate.netscirp.org Optimizing these conditions is a critical step in developing a robust production process. The ability of Streptomyces to produce bioactive compounds can be significantly altered by variations in environmental and nutritional factors. researchgate.net

Nutrient Sources: The type and concentration of carbon and nitrogen sources are key variables. Studies on various Streptomyces species have shown that different carbon sources (e.g., starch, glucose, mannitol) and nitrogen sources (e.g., peptone, casein, potassium nitrate) can have a dramatic effect on both cell growth and antibiotic yield. scirp.orgmdpi.com

Physical Parameters: Factors such as pH, temperature, and aeration are also crucial. For many Streptomyces species, optimal production occurs within a specific temperature range (typically 28-37°C) and pH range (often near neutral, 6.0-8.0). scirp.orgijpsonline.comnih.gov For example, studies on a Streptomyces spectabilis strain showed maximal production of bioactive metabolites at 30°C and a pH of 7. scirp.org

| Factor | Condition | Observed Effect on Streptomyces spp. |

|---|---|---|

| Carbon Source | Starch | Observed to be a superior carbon source for bioactive metabolite production in S. spectabilis and S. purpurascens. scirp.org |

| Mannitol | Found to be optimal for production by S. coeruleorubidus. scirp.org | |

| Nitrogen Source | Casein | Supported maximal production in S. purpurascens. scirp.org |

| Peptone | Identified as the best nitrogen source for S. lavendofoliae. scirp.org | |

| pH | 6.0 - 8.0 | Optimal range for production in several Streptomyces strains. scirp.orgijpsonline.com |

| Temperature | 30°C - 35°C | Identified as the optimal temperature range for antibiotic production in various Streptomyces isolates. scirp.org |

Bioprocess Development for this compound Production

Developing a large-scale bioprocess for this compound production would inherently focus on maximizing the output of the streptovaricin complex from S. spectabilis. This involves a systematic optimization of the entire fermentation process, from the initial cell culture to the final recovery of the product. scitechnol.com

The process begins with the development of a robust seed train, where an initial culture is progressively scaled up in volume to generate a sufficient quantity of healthy, active biomass to inoculate the main production bioreactor. mdpi.com The consistency and quality of this inoculum are critical for reproducible fermentation performance. mdpi.com

Bioprocess optimization strategies aim to enhance productivity by fine-tuning various parameters: scitechnol.comeppendorf.com

Media Optimization: As discussed previously, the formulation of the culture medium is fundamental. Statistical methods, such as Plackett-Burman design for screening significant factors and Response Surface Methodology (RSM) for optimizing their concentrations, are powerful tools for developing high-yield media. ijpsonline.com

Process Parameter Control: In a bioreactor, critical process parameters such as pH, temperature, dissolved oxygen (DO), and agitation rate must be carefully monitored and controlled to maintain optimal conditions for cell growth and antibiotic synthesis. eppendorf.com

Fermentation Strategy: Different modes of fermentation can be employed to improve yields. While simple batch culture is common, fed-batch or perfusion strategies can extend the production phase and achieve higher cell densities and product titers. eppendorf.comgoogle.com A fed-batch process, where key nutrients are added during the fermentation, can help overcome substrate limitation and increase the final product concentration. google.com

Fermentation Optimization Strategies

The production of this compound, a member of the ansamycin family of antibiotics, through fermentation by Streptomyces spectabilis is a complex process influenced by numerous environmental and nutritional factors. Optimization of these parameters is critical for enhancing the yield and productivity of the desired metabolite. Key strategies involve the systematic manipulation of medium composition and culture conditions to support robust microbial growth and direct metabolic flux towards this compound biosynthesis.

Research into various Streptomyces species has demonstrated that the choice of carbon and nitrogen sources is a crucial determinant of secondary metabolite production. For Streptomyces spectabilis, studies have shown that specific carbohydrates and nitrogenous compounds can significantly influence the output of bioactive metabolites. For instance, while many monosaccharides can support cell growth, more complex carbohydrates like cellobiose (B7769950) and starch have been found to be more effective for the production of secondary metabolites in some Streptomyces strains. researchgate.net Similarly, the nitrogen source, whether organic (like peptone or yeast extract) or inorganic, plays a pivotal role in biomass accumulation and antibiotic synthesis. scirp.org

Physical parameters of the fermentation process, including pH, temperature, and incubation time, must also be carefully controlled. Streptomyces spectabilis has been shown to produce maximal levels of bioactive compounds at a specific pH and temperature, with production peaking after a certain number of days. scirp.org For example, one study identified the optimal conditions for a strain of S. spectabilis as pH 5 and a temperature of 30°C, with peak production occurring on the fifth day of incubation. scirp.org Optimization is often achieved using statistical methods like one-factor-at-a-time (OFAT), Plackett-Burman design, and response surface methodology (RSM), which allow for the efficient screening of multiple variables and their interactions to identify the optimal conditions for maximizing product yield. scialert.netnih.gov

| Parameter | Condition | Effect on Streptomyces spectabilis | Reference |

|---|---|---|---|

| Carbon Source | Cellobiose | Shown to be a highly effective carbon source for bioactive metabolite production. | scirp.org |

| Nitrogen Source | Peptone | Identified as an optimal nitrogen source for enhancing metabolite synthesis. | scirp.org |

| pH | 5.0 | Optimal initial pH for maximizing the production of bioactive compounds. | scirp.org |

| Temperature | 30°C | Optimal incubation temperature for both growth and secondary metabolite production. | scirp.org |

| Incubation Period | 5 Days | Time required to reach maximum production of bioactive metabolites under specific conditions. | scirp.org |

Strain Engineering for Enhanced Biosynthesis

Beyond optimizing fermentation conditions, enhancing this compound biosynthesis relies heavily on the genetic modification of the producing organism, Streptomyces spectabilis. Strain engineering strategies aim to increase the titer, yield, and productivity of the target compound by modifying the microorganism's genetic framework. isomerase.com These approaches can be broadly categorized into classical mutagenesis and targeted metabolic engineering.

Classical strain engineering involves subjecting microbial populations to mutagens like UV radiation or chemicals to induce random genetic variations. isomerase.com This is followed by high-throughput screening to identify mutant strains with improved production characteristics. While effective, this method is often labor-intensive and does not provide insight into the specific genetic changes responsible for the enhanced phenotype.

More precise and rational approaches are offered by metabolic engineering and synthetic biology. isomerase.comwikipedia.org These disciplines use advanced genetic tools to make targeted modifications to the cell's metabolic pathways. Key strategies include:

Overexpression of biosynthetic genes: Increasing the expression of key enzymes in the this compound biosynthetic pathway can help overcome rate-limiting steps.

Disruption of competing pathways: Deleting genes for pathways that divert precursors away from this compound synthesis can redirect metabolic flux towards the desired product. mdpi.com

Precursor supply enhancement: Engineering the primary metabolism to increase the intracellular pool of precursors, such as 3-amino-5-hydroxybenzoic acid (AHBA) which is the starter unit for many ansamycins, can significantly boost final product yield. oup.com

Regulatory engineering: Modifying regulatory genes that control the expression of the entire biosynthetic gene cluster can "switch on" or enhance the production of secondary metabolites. mdpi.com

For instance, research on a streptovaricin-producing strain of Streptomyces spectabilis involved the targeted in-frame deletion of a methyltransferase-encoding gene (stvM2) to produce a novel desmethyl analogue of protostreptovaricin I. researchgate.net This demonstrates the feasibility of using genetic engineering in S. spectabilis to manipulate the ansamycin biosynthetic pathway, a strategy directly applicable to improving or modifying this compound production.

| Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Metabolic Engineering | Redirecting metabolic fluxes to increase the yield of target metabolites through targeted genetic manipulation of enzymes and their encoding genes. | Increase the supply of the AHBA precursor and the polyketide chain extenders. | isomerase.comwikipedia.org |

| Synthetic Biology | Redesigning organisms at a genetic level by creating synthetic genetic circuits to fine-tune metabolic processes. | Optimize the expression of the entire this compound biosynthetic gene cluster. | isomerase.com |

| Classical Mutagenesis | Inducing random mutations using chemical mutagens or radiation, followed by screening for higher-producing isolates. | Generate a library of mutants from which high-yield this compound producers can be selected. | isomerase.com |

| Pathway Deregulation | Inactivating or overexpressing specific regulatory genes to enhance the expression of biosynthetic pathways. | Overexpress positive regulators or knock out negative regulators of the ansamycin pathway in S. spectabilis. | mdpi.com |

Isolation and Pre-purification Techniques from Fermentation Broths

A common initial capture and pre-purification step for ansamycins and other hydrophobic secondary metabolites involves adsorption chromatography. researchgate.net The clarified fermentation broth or cell lysate is passed through a column packed with a macroporous adsorbent resin, such as Amberlite XAD or Diaion HP-series resins. These resins bind the hydrophobic compounds while allowing hydrophilic impurities like salts and sugars to pass through. The bound metabolites are then eluted with an organic solvent, such as methanol (B129727) or acetone, resulting in a concentrated and partially purified extract. pnas.org

Following initial capture, solvent extraction is often employed. The crude extract is partitioned between an aqueous phase and a water-immiscible organic solvent (e.g., ethyl acetate, chloroform). The choice of solvent and the pH of the aqueous phase are optimized to selectively extract the desired compound into the organic phase, further separating it from impurities. scribd.com The resulting organic extract can be concentrated under reduced pressure. Further pre-purification may involve precipitation or additional chromatographic steps, such as silica (B1680970) gel or Sephadex LH-20 column chromatography, to separate compounds based on polarity and size, respectively. scribd.comgoogle.com For example, a general scheme for purifying ansamycins involves extraction with ethyl acetate, followed by sequential chromatography on silica gel and Sephadex LH-20. google.com

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1. Broth Clarification | Centrifugation / Filtration | Removal of Streptomyces biomass and solid impurities from the fermentation broth. | pnas.org |

| 2. Initial Capture | Adsorption Chromatography (e.g., XAD or C18 resin) | Captures hydrophobic metabolites from the clarified broth and removes salts and other polar impurities. Elution with methanol. | researchgate.netpnas.org |

| 3. Solvent Extraction | Liquid-Liquid Extraction (e.g., with Ethyl Acetate or Chloroform) | Selectively transfers the target compound from the aqueous phase to an organic solvent, concentrating the product and removing water-soluble impurities. | scribd.comtandfonline.com |

| 4. Pre-purification | Silica Gel Column Chromatography | Separates compounds based on polarity. A common method for purifying ansamycins from the crude extract. | google.com |

| 5. Polishing | Size-Exclusion Chromatography (e.g., Sephadex LH-20) | Further purifies the compound based on molecular size, removing closely related impurities. Elution with methanol. | google.com |

Molecular and Cellular Mechanisms of Action of Streptovarone

Target Identification and Mechanistic Elucidation

The precise molecular targets of Streptovarone and its derivatives are multifaceted, involving interactions with both nucleic acids and proteins. These interactions are central to its observed biological activities.

This compound and its related compounds have demonstrated notable interactions with nucleic acid polymerases. Research indicates that these compounds can inhibit various cellular and virus-associated nucleotide polymerases. Specifically, derivatives like streptovadienal C and prethis compound have shown preferential inhibition of terminal deoxynucleotidyltransferase (TdT) and herpes simplex virus type 1-induced DNA polymerase (HSV-DP) over other cellular DNA polymerases (alpha, beta, and gamma) and RNA polymerase II. nih.gov The mechanism of this inhibition appears to be a direct interaction with the enzymes rather than with the template-primer, initiator, or substrates. nih.gov

Further studies have corroborated the preferential inhibition of TdT by this compound and its derivatives. uni-freiburg.denih.gov This selective action against viral and specific cellular polymerases highlights a potential for targeted therapeutic applications. The binding affinity of these compounds is reportedly greater for HSV-DP than for TdT, which correlates with their antiviral activity. nih.gov

Beyond nucleic acid polymerases, this compound and its analogs modulate the function of other critical cellular proteins. One of the key targets identified is the heat shock protein 90 (Hsp90) family of molecular chaperones. nih.gov Hsp90 is essential for the stability and function of numerous signaling proteins that are often implicated in cancer. While the broader class of ansamycins, which includes compounds like geldanamycin (B1684428), is well-known for Hsp90 inhibition, the specific interactions of this compound with Hsp90 contribute to its antiproliferative effects. nih.gov The inhibition of Hsp90 can lead to the degradation of its client proteins, thereby affecting multiple signaling pathways involved in cell growth and survival.

Additionally, this compound has been shown to be a degradation product of streptovaricins, which are known to inhibit the DNA-dependent RNA polymerase of E. coli and the reverse transcriptase of Rauscher leukemia virus. scribd.comresearchgate.net this compound itself, along with other degradation products, exhibited enhanced activity against the viral reverse transcriptase compared to the parent streptovaricins, while showing no significant effect on DNA or RNA polymerases of mammalian origin. researchgate.net This suggests a degree of selectivity in its enzyme inhibition profile.

Cellular Responses to this compound Exposure (Excluding Human Clinical Data)

The molecular interactions of this compound translate into distinct cellular responses, including antiproliferative, antimicrobial, and immunomodulatory activities, as observed in various in vitro and model systems.

This compound and its parent compounds, the streptovaricins, have demonstrated antiproliferative activity against various cancer cell lines. The underlying mechanisms often involve the induction of cell cycle arrest and apoptosis. nih.govoncotarget.comresearchgate.net The inhibition of key cellular machinery, such as Hsp90 and specific polymerases, disrupts the normal cell cycle progression and can trigger programmed cell death. nih.gov For instance, the inhibition of RNA-directed DNA polymerase by this compound and its derivatives has been directly linked to their virucidal and, by extension, potential antiproliferative effects against retrovirus-induced cancers. nih.gov

The antiproliferative effects are dose-dependent. nih.gov For example, in studies with Rauscher leukemia virus, this compound was among the most potent degradation products in inactivating the virus. researchgate.netnih.gov

Table 1: Antiproliferative Activity of this compound and Related Compounds

| Compound/Derivative | Target Cell/Virus | Observed Effect | Reference |

|---|---|---|---|

| This compound | Rauscher Leukemia Virus (RLV) | Inhibition of splenomegaly (78% at 0.06 µmoles) | researchgate.netnih.gov |

| Streptovadienal C | Herpes Simplex Virus Type 1 (HSV-1) | 2-log drop in virus titer | nih.gov |

| Prethis compound | Herpes Simplex Virus Type 1 (HSV-1) | 3-log drop in virus titer | nih.gov |

The streptovaricins, from which this compound is derived, are known for their activity against Gram-positive bacteria and particularly against Mycobacterium tuberculosis. scribd.com The mechanism of action is the inhibition of DNA-dependent RNA polymerase in bacteria like E. coli. scribd.com While the direct antimicrobial spectrum of purified this compound is less detailed in the available literature, its precursor compounds demonstrate clear bacterial growth inhibition. scribd.comnih.gov

Table 2: Antimicrobial Spectrum of Streptovaricins

| Streptovaricin Complex/Component | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Streptovaricins A, G, B, C | Gram-positive and Gram-negative bacteria | Inhibition of DNA-dependent RNA polymerase | scribd.com |

| Streptovaricins | Mycobacterium tuberculosis | Inhibition of DNA-dependent RNA polymerase | scribd.com |

The immunomodulatory potential of this compound is an area of emerging interest. While direct studies on this compound's immunomodulatory effects are limited, related compounds and other natural products have been shown to modulate immune responses in vitro. journaljpri.commdpi.compreprints.org These activities can include the stimulation of lymphocyte proliferation, activation of macrophages, and influencing cytokine secretion. mdpi.com Given that other ansamycins can affect immune cell function through pathways like Hsp90 inhibition, it is plausible that this compound may exert similar effects, although this requires further specific investigation.

Preclinical Biological Activities and Efficacy Studies Non Human Systems

In Vitro Spectrum of Biological Activity

In vitro studies are crucial for determining the direct biological effects of a compound on microorganisms and cells in a controlled laboratory setting.

Antimicrobial Efficacy Against Reference Microbial Strains

The broader streptovaricin complex, from which Streptovarone is derived, has demonstrated a wide spectrum of antibacterial activity. This activity is particularly noted against Gram-positive bacteria and has shown effectiveness against Mycobacterium tuberculosis researchgate.net. However, the complex exhibits weaker activity against Gram-negative bacteria researchgate.net. Different members of the streptovaricin family show varying degrees of bacterial inhibition, with streptovaricins A and G being among the most active researchgate.net.

Specific Minimum Inhibitory Concentration (MIC) data for the isolated compound this compound against a panel of reference microbial strains is not extensively detailed in the available scientific literature. Research has often focused on the complex or other, more potent derivatives. For instance, newer derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4 to 16 μg/ml researchgate.net.

Table 1: General Antimicrobial Spectrum of the Streptovaricin Complex

| Microbial Group | Activity Level | Reference |

|---|---|---|

| Gram-Positive Bacteria | Active | researchgate.net |

| Mycobacterium tuberculosis | Potent Activity | researchgate.net |

| Gram-Negative Bacteria | Weak Activity | researchgate.net |

Anticancer Activity in Diverse Cell Line Panels

The investigation into the direct anticancer properties of this compound is limited in the available scientific literature. Research involving the streptovaricin complex suggests that its efficacy in neoplastic diseases, such as certain leukemias, is primarily a result of its antiviral activity rather than direct cytotoxicity against cancer cells . In one study, the streptovaricin complex did not inhibit splenomegaly (enlargement of the spleen) that was induced by a non-infective, transplantable tumor of Rauscher leukemia virus (RLV) origin, indicating a lack of direct effect on these tumor cells .

Consequently, specific data from in vitro studies, such as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, for this compound against a diverse range of human cancer cell lines are not reported in the reviewed literature.

Antiviral Properties in Cell-Based Assays

This compound has demonstrated significant virucidal properties in cell-based assays, particularly against Rauscher leukemia virus (RLV), an RNA tumor virus. In a key in vitro study, the virucidal effect of this compound was evaluated by incubating the compound directly with the virus before its addition to cell cultures. The subsequent viral activity was measured using a plaque formation assay researchgate.netacs.org.

The results showed a clear dose-dependent inactivation of RLV. This compound, identified as a degradation product of streptovaricin, was found to be one of the most potent inhibitors among the tested compounds researchgate.netacs.org. At a concentration of 0.0625 micromoles (µmoles), this compound was capable of inactivating over 90% of the Rauscher leukemia virus, demonstrating a strong virucidal effect in this cell-based model researchgate.netacs.org. This antiviral activity was directly correlated with the compound's ability to inhibit the RNA-directed DNA polymerase (reverse transcriptase) of the virus researchgate.netacs.org.

Table 2: In Vitro Virucidal Activity of this compound against Rauscher Leukemia Virus (RLV)

| Compound | Concentration (µmoles) | Virus Inactivation (%) | Assay Method | Reference |

|---|

In Vivo Efficacy in Non-Human Models (Excluding Human Clinical Data)

In vivo studies in animal models provide critical information on a compound's efficacy and biological activity within a whole living organism.

Efficacy in Animal Models of Infection

Based on a review of the scientific literature, no studies detailing the in vivo efficacy of this compound in animal models of bacterial or fungal infection were identified. Research into the parent streptovaricin complex has been conducted, but specific data for this compound in this context is lacking ontosight.ai.

Efficacy in Animal Models of Neoplastic Disease

This compound has shown significant efficacy in an in vivo animal model of a neoplastic disease caused by a virus. Specifically, its effect was studied in BALB/c mice infected with the Rauscher leukemia virus (RLV), which causes a rapid and fatal leukemia characterized by significant splenomegaly researchgate.netacs.org.

In these experiments, the virus was incubated with this compound before being injected into the animals. The primary measure of efficacy was the inhibition of splenomegaly researchgate.netacs.org. The results demonstrated that this compound was highly effective. At a concentration of 0.06 µmoles, this compound inhibited virus-induced splenomegaly by 78% researchgate.netacs.org. This finding underscores the potent in vivo antiviral effect of the compound, which translates to efficacy in an animal model of virally-induced cancer. In contrast, the parent compounds streptovaricin A and C were found to be essentially inactive in this specific in vivo assay researchgate.netacs.org.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Rauscher Leukemia

| Compound | Concentration (µmoles) | Inhibition of Splenomegaly (%) | Animal Model | Reference |

|---|---|---|---|---|

| This compound | 0.06 | 78% | RLV-infected BALB/c Mice | researchgate.netacs.org |

| Streptoval C | 0.06 | 62% | RLV-infected BALB/c Mice | researchgate.netacs.org |

| Streptovaricin D | 0.06 | 29% | RLV-infected BALB/c Mice | researchgate.netacs.org |

| Streptovaricin A | 0.06 | Inactive | RLV-infected BALB/c Mice | researchgate.netacs.org |

Pharmacodynamic Biomarker Assessment in Preclinical Models

In preclinical investigations utilizing non-human systems, the assessment of pharmacodynamic biomarkers provides crucial insights into the mechanism of action and biological efficacy of a therapeutic candidate. For this compound, a degradation product of the streptovaricin complex, preclinical studies have focused on its antiviral activities, particularly against retroviruses. These studies have identified key biomarkers that correlate with the compound's biological effects.

Research conducted on the Rauscher leukemia virus (RLV), a murine retrovirus, has been instrumental in elucidating the pharmacodynamic profile of this compound. In these preclinical models, the primary pharmacodynamic biomarker identified is the inhibition of RNA-directed DNA polymerase, an enzyme essential for the replication of retroviruses. nih.gov

A direct correlation was established between the virucidal activity of this compound and its ability to inhibit this viral enzyme. nih.gov In in vitro assays, this compound demonstrated potent inhibitory effects on Rauscher leukemia virus. nih.gov When incubated with the virus, this compound was among the most effective of the streptovaricin-related compounds tested. nih.gov

In vivo studies using a mouse model of Rauscher leukemia virus-induced splenomegaly further substantiated these findings. The degree of inhibition of splenomegaly, a pathological marker of the disease, served as a key efficacy endpoint and a surrogate for the compound's pharmacodynamic effect. This compound exhibited a significant reduction in virus-induced splenomegaly, reinforcing the link between its antiviral activity and the inhibition of a critical viral enzyme. nih.gov

The table below summarizes the key findings from preclinical pharmacodynamic assessments of this compound.

Table 1: Preclinical Pharmacodynamic Biomarker Data for this compound

| Compound | Preclinical Model | Biomarker/Endpoint | Key Findings | Citation |

|---|---|---|---|---|

| This compound | Rauscher Leukemia Virus (in vitro) | Viral Inactivation | >90% inactivation of RLV at 0.0625 µmoles. | nih.gov |

| This compound | Rauscher Leukemia Virus-infected mice (in vivo) | Inhibition of Splenomegaly | 78% inhibition of splenomegaly at 0.06 µmoles. | nih.gov |

| This compound | Rauscher Leukemia Virus | Inhibition of RNA-directed DNA polymerase | A direct relationship was observed between the virucidal effects and the inhibition of RNA-directed DNA polymerase. | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Streptovaricin Derivatives

The development of novel streptovaricin analogues has been pursued through both the chemical modification of the natural product scaffold and synthetic approaches to build key structural precursors.

Semisynthetic modifications have been a cornerstone of streptovaricin SAR studies. A notable example involves the derivatization of damavaricin C, a degradation product of streptovaricin C. Damavaricin C possesses a phenolic hydroxyl group at the C-19 position of the naphthoquinone ring, which is not present in the parent compound. This hydroxyl group serves as a convenient handle for introducing various substituents via an ether linkage. A series of 19-O-substituted derivatives of damavaricin C have been synthesized, and their biological activities evaluated. These modifications are believed to enhance the membrane diffusibility of the molecule while retaining the inherent biological activity of the parent compound. nih.gov

Furthermore, advances in genetic engineering have enabled the creation of new streptovaricin analogues. Targeted in-frame deletion of cytochrome P450 genes (stvP1-P5) in the streptovaricin biosynthetic gene cluster of Streptomyces spectabilis has led to the production of novel derivatives. rsc.org For instance, the deletion of specific genes responsible for hydroxylation at various positions on the ansa chain has yielded a number of new streptovaricin analogues, providing valuable insights into the role of these functional groups. rsc.orgmdpi.com Additionally, the isolation of new streptovaricin derivatives, named ansavaricins A–E, from Streptomyces sp. S012 has expanded the chemical diversity of this class of compounds, revealing variations in both the naphthoquinoid moieties and the ansa chains. researchgate.net

While the total synthesis of a complete streptovaricin analogue is a formidable challenge due to the compound's structural complexity, significant progress has been made in the synthesis of key precursors. Research has focused on the preparation of highly functionalized aromatic precursors of streptovaricin D and damavaricin D. These synthetic aromatic fragments have been successfully coupled with ansa chain fragments, representing a critical step towards the total synthesis of streptovaricins and their analogues. This modular approach allows for the potential to introduce a wider variety of modifications that are not accessible through semisynthesis.

Elucidation of Key Pharmacophores and Structural Determinants for Activity

SAR studies have been instrumental in identifying the key structural features of streptovaricins that are essential for their biological activity.

The ansa chain of streptovaricins is a critical determinant of their biological activity, and modifications at various positions have profound effects. Studies on streptovaricins and their derivatives against methicillin-resistant Staphylococcus aureus (MRSA) have revealed several key SAR insights. rsc.org

The hydroxyl group at C-28 has been identified as playing a vital role in the antibacterial activity of streptovaricins. rsc.org Its removal often leads to a significant decrease in potency. Conversely, the hydroxyl group at C-20 has been shown to substantially enhance activity, particularly in the absence of a methoxycarbonyl side chain at C-24. rsc.org The presence of the methoxycarbonyl group at C-24 can also increase activity, irrespective of the presence of a hydroxyl group at C-20. rsc.org Furthermore, the formation of an inner lactone ring between C-21 and C-24 has a positive effect on the biological activity. rsc.org The conformational flexibility of the ansa chain is also believed to be important, with a higher degree of flexibility potentially leading to better biological outcomes.

| Ansa Chain Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Presence of Hydroxyl Group at C-28 | Vital for antibacterial activity | rsc.org |

| Presence of Hydroxyl Group at C-20 | Substantially enhances activity (in absence of C-24 methoxycarbonyl group) | rsc.org |

| Presence of Methoxycarbonyl Group at C-24 | Increases activity | rsc.org |

| Formation of Inner Lactone Ring (C-21 to C-24) | Positive effect on activity | rsc.org |

Additionally, biosynthetic studies have implicated the involvement of certain genes, such as stvP2, in the formation of the methylenedioxy bridge on the naphthoquinone ring. rsc.org The presence and nature of this bridge are thought to be important for the molecule's interaction with its biological target. The isolation of ansavaricins with variations in the naphthoquinoid moiety further underscores the importance of this part of the molecule for biological activity. researchgate.net

| Naphthoquinone Moiety Modification | Impact on Biological Activity | Reference |

|---|---|---|

| 19-O-Substitution on Damavaricin C | Can increase membrane diffusibility | nih.gov |

| Methylenedioxy Bridge | Potentially important for target interaction | rsc.org |

| Variations in the Naphthoquinoid Moiety (as seen in Ansavaricins) | Influences biological activity | researchgate.net |

Computational Approaches in SAR Analysis

Despite the extensive experimental SAR studies on streptovaricins, a comprehensive computational analysis of their structure-activity relationships is not extensively documented in the currently available scientific literature. While computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are powerful tools for elucidating the interactions of small molecules with their biological targets and for guiding the design of new analogues, their specific application to the streptovaricin class of compounds has not been a primary focus of published research to date. Future studies employing these in silico techniques could provide deeper insights into the precise molecular determinants of streptovaricin activity and accelerate the development of novel derivatives with enhanced therapeutic potential.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like Streptovarone or its analogues) into the binding site of a target protein. The goal is to predict the binding affinity and the specific interactions that stabilize the complex.

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-receptor interactions over time. MD simulations model the movement of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment.

Hypothetical Molecular Docking Findings for this compound Analogues

To illustrate the type of data generated from such studies, the following table presents hypothetical molecular docking results of this compound and its analogues against a putative bacterial enzyme target. The binding energy represents the strength of the interaction, with more negative values indicating a stronger bond.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| This compound | -8.5 | Tyr123, Asp150, Arg201 | 2 |

| Analogue A (Modified Ansa Chain) | -9.2 | Tyr123, Asp150, Arg201, Phe210 | 3 |

| Analogue B (Modified Naphthoquinone Core) | -7.8 | Tyr123, Arg201 | 1 |

| Analogue C (Demethylated Variant) | -8.9 | Tyr123, Asp150, Arg201, Ser125 | 2 |

This data is purely illustrative and not based on published experimental results for this compound.

Insights from Molecular Dynamics Simulations

MD simulations would further refine these findings by assessing the stability of the docked poses. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand within the binding pocket over the simulation time suggests a stable interaction. RMSF analysis would highlight the flexibility of different parts of the protein and ligand, indicating which residues are most mobile and which are constrained by the binding interaction. For instance, a simulation might reveal that the ansa chain of Analogue A forms a highly stable and persistent hydrogen bond with Phe210, explaining its improved hypothetical binding energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules (known as molecular descriptors), QSAR models can predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Illustrative QSAR Model for this compound Analogues

Below is a hypothetical QSAR model for a series of this compound analogues, predicting their antibacterial activity.

Equation: pIC50 = 0.45 * LogP - 0.21 * Molecular_Weight + 0.87 * Dipole_Moment + 2.5

Model Statistics:

| Statistical Parameter | Value |

|---|---|

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| Standard Error | 0.21 |

This QSAR model and its statistics are for illustrative purposes only.

Mechanisms of Resistance to Streptovarone

Bacterial Resistance Mechanisms (Where Applicable)

Bacteria have evolved sophisticated methods to counteract the effects of antibiotics like streptovarone. nih.gov These resistance mechanisms can be intrinsic or acquired through genetic mutation or the transfer of resistance genes. nih.govwikipedia.org The primary modes of bacterial resistance to ansamycins involve alterations to the drug's target site, active removal of the drug from the cell, and enzymatic modification of the antibiotic.

The principal mechanism of action for ansamycin (B12435341) antibiotics, including the closely related rifamycins (B7979662) and likely this compound, is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). globalrph.comwikipedia.org Consequently, the most common form of resistance arises from specific mutations in the gene encoding the β-subunit of this enzyme, known as rpoB. wikipedia.orgacs.orgnih.gov

These mutations result in a conformational change in the RNAP's structure, specifically in the binding pocket for the antibiotic. nih.gov This alteration reduces the binding affinity of the drug to its target, rendering it ineffective at inhibiting RNA synthesis. wikipedia.orgfrontiersin.org While the antibiotic remains intact, it can no longer physically block the elongation of the growing RNA chain. wikipedia.orgacs.org

Research on rifampicin (B610482), a well-studied ansamycin, has identified a specific 81-base-pair region within the rpoB gene, termed the Rifampicin Resistance-Determining Region (RRDR), where the vast majority (around 96%) of resistance-conferring mutations occur. nih.govbrieflands.com Mutations outside this region, while less common, have also been identified. dovepress.com

| Codon Position (E. coli numbering) | Common Amino Acid Substitution | Associated Resistance Level | Reference |

|---|---|---|---|

| 531 | Serine to Leucine (Ser -> Leu) | High | wikipedia.orgbrieflands.com |

| 526 | Histidine to Tyrosine/Aspartic Acid (His -> Tyr/Asp) | High | brieflands.com |

| 450 (M. tuberculosis numbering) | Serine to Leucine (Ser -> Leu) | High | nih.gov |

| 445 (M. tuberculosis numbering) | Histidine to Aspartic Acid/Tyrosine/Arginine (His -> Asp/Tyr/Arg) | High | nih.gov |

| 435 (M. tuberculosis numbering) | Aspartic Acid to Valine (Asp -> Val) | Moderate | nih.gov |

| 491 (M. tuberculosis numbering) | Isoleucine to Phenylalanine (Ile -> Phe) | High (Undetected by some tests) | dovepress.com |

Another significant strategy employed by bacteria to resist antibiotics is the active transport of the drug out of the cell, a process mediated by efflux pumps. reactgroup.orgfrontiersin.org These membrane proteins function to expel a wide range of toxic compounds, including antibiotics, thereby preventing them from reaching their intracellular targets at effective concentrations. wisdomlib.orgnih.gov The overexpression of these pumps can lead to multidrug resistance (MDR), where a single mechanism confers resistance to multiple, structurally different compounds. frontiersin.orguq.edu.au

Several families of efflux pumps are involved in antibiotic resistance in bacteria:

ATP-Binding Cassette (ABC) family

Major Facilitator Superfamily (MFS)

Resistance-Nodulation-Division (RND) family

Small Multidrug Resistance (SMR) family

Multidrug and Toxic Compound Extrusion (MATE) family

While target site mutation is the dominant resistance mechanism for ansamycins, efflux pumps also play a role. rsc.org For instance, some Streptomyces species, which naturally produce antibiotics, possess efflux pumps that provide self-resistance. nih.gov The ptr gene in Streptomyces pristinaespiralis encodes an efflux pump that confers resistance not only to pristinamycins but also to rifampicin, demonstrating the cross-resistance potential of these systems. nih.gov The chameleonic nature of naphthalenoid ansamycins may influence their affinity to different efflux pump systems. rsc.org

Bacteria can develop resistance by producing enzymes that chemically modify and inactivate antibiotics. nih.govumn.edu This mechanism is a common strategy against various classes of antimicrobial agents. umn.edu For ansamycins, the most well-documented example is the enzymatic inactivation of rifampicin.

One such mechanism is ADP-ribosylation, catalyzed by an Arr enzyme produced by some bacteria, including Mycobacterium smegmatis. wikipedia.org This enzyme transfers an ADP-ribose group to a hydroxyl group on the ansa chain of the rifampicin molecule, inactivating the drug. wikipedia.org Another resistance pathway involves glycosylation of the antibiotic. Other enzymatic modifications observed for different antibiotics include acetylation, phosphorylation, and adenylation, which alter the drug's structure and prevent it from binding to its target. umn.edumdpi.comnih.gov Although less common than target site mutation for the ansamycin class, enzymatic inactivation remains a potential mechanism of resistance to this compound. acs.org

Cellular Resistance Mechanisms (Where Applicable to Non-Human Cells)

This compound and related compounds have also been studied for their activity against various non-bacterial cells, such as cancer cells. In this context, resistance can also develop through mechanisms that are conceptually similar to those in bacteria, including drug efflux and modification, but are orchestrated within the complex environment of a eukaryotic cell. mdpi.comresearchgate.net

Cells can respond to chemical stress by activating endogenous protective pathways. nih.gov When faced with a cytotoxic agent, cancer cells can develop resistance by upregulating signaling pathways that promote survival and inhibit cell death (apoptosis). mdpi.comresearchgate.net This can involve the overexpression of anti-apoptotic proteins or the activation of pro-survival pathways like PI3K-PTEN/AKT/mTOR. mdpi.com

Furthermore, cancer cells can exhibit significant transcriptional plasticity, allowing them to adapt to therapeutic pressure. frontlinegenomics.com This can involve "enhancer switching," a process where cells alter gene expression programs to adopt a drug-tolerant state, a mechanism often hijacked from developmental processes. frontlinegenomics.com While not specifically documented for this compound, this non-genetic adaptive resistance is a known mechanism against a range of anti-cancer therapeutics. frontlinegenomics.com

The efficacy of a drug is dependent on its ability to enter the cell and remain at a sufficient concentration to exert its effect. nih.gov Eukaryotic cells, particularly cancer cells, can develop resistance by altering drug transport and metabolism.

A primary mechanism is the overexpression of drug efflux pumps, analogous to bacterial systems. mdpi.com The ATP-binding cassette (ABC) transporter superfamily, including P-glycoprotein (PGP/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are notorious for pumping a wide array of chemotherapy agents out of the cell, leading to multidrug resistance. solvobiotech.comcarislifesciences.com Overexpression of MDR1 has been shown to confer resistance to other complex molecules and is a plausible mechanism of resistance to ansamycins in cancer cells. solvobiotech.com

Additionally, cells can alter the metabolic processing of a drug. nih.govnih.gov This could involve changes in the activity of metabolic enzymes, such as the Cytochrome P-450 system, which could potentially modify and inactivate this compound, reducing its intracellular bioactivity. nih.gov

Analytical Methodologies for Streptovarone Research

Advanced Isolation and Purification Techniques

The initial challenge in streptovarone research is its extraction and purification from source organisms or reaction mixtures. Given that this compound can be derived from various streptovaricins, which are often produced as a complex mixture by actinomycetes, efficient separation is paramount. google.comnih.gov

Chromatography is a cornerstone technique for separating individual components from a mixture. rajithperera.com High-Performance Liquid Chromatography (HPLC) is particularly vital in the isolation and analysis of this compound and its precursors. chemyx.com HPLC utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential partitioning of each component between the two phases. column-chromatography.com For this compound-related compounds, reversed-phase HPLC is a common mode, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often consisting of water and organic solvents like methanol (B129727) or acetonitrile (B52724). google.comwaters.com

The amount of specific streptovaricins in a sample, which can be precursors to this compound, is often quantified using HPLC. google.com By carefully controlling parameters such as the solvent gradient, column type, and flow rate, researchers can achieve high-resolution separation of the different components in a crude extract. column-chromatography.comwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) enhances this process by coupling the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.orgshimadzu.co.kr As components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. thermofisher.com This provides not only separation but also mass information for each component, aiding in the identification of known compounds and the characterization of new ones. chemyx.comshimadzu.co.kr This dual selectivity makes LC-MS an exceptionally powerful tool for analyzing complex mixtures containing this compound and related ansamycins. chemyx.com

Table 1: Illustrative Chromatographic Conditions for Ansamycin (B12435341) Analysis This table presents a generalized example of conditions that could be adapted for the analysis of this compound based on methods used for related compounds.

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of water (A) and acetonitrile or methanol (B). google.com |

| Detector | UV-Vis Detector or Mass Spectrometer (in LC-MS setup). rajithperera.com |

| Application | Separation of streptovaricin congeners and purification of this compound. google.com |

Following initial separation, crystallization is a key technique for obtaining highly pure this compound suitable for definitive structural analysis, such as X-ray crystallography. The process involves dissolving the semi-purified compound in a suitable solvent and allowing slow evaporation or a change in solvent composition to encourage the formation of a crystalline lattice. unifr.ch The slow formation of crystals helps to exclude impurities, resulting in a compound of very high purity.

For isolating larger quantities of this compound for extensive biological testing or structural studies, Preparative HPLC is the method of choice. ijcpa.inrotachrom.com Unlike analytical HPLC, which uses small sample sizes to gather data, preparative HPLC is focused on processing larger volumes of a mixture to isolate and collect the compound of interest. rotachrom.comardena.com The process involves using larger columns and higher flow rates to purify milligrams to grams of material. ardena.com The fractions containing the purified this compound are collected after the detector, and the solvent is subsequently removed, often by rotary evaporation or freeze-drying, to yield the pure compound. ijcpa.inrssl.com

Spectroscopic and Spectrometric Characterization in Research

Once a pure sample of this compound is obtained, its molecular structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic compounds in solution. msu.edu It provides information on the chemical environment of specific atoms (primarily ¹H and ¹³C) within a molecule. mdpi.com By analyzing various 1D and 2D NMR experiments, researchers can piece together the molecular skeleton, determine the connectivity of atoms, and define the stereochemistry of the compound.

For complex molecules like this compound, a suite of NMR experiments is required.

¹H NMR: Identifies the different types of protons in the molecule and their relative numbers.

¹³C NMR: Identifies the different types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (2-4 bonds away), which is crucial for connecting different fragments of the molecule.

The structural elucidation of new streptovaricin derivatives, for example, relies heavily on the detailed analysis of 1D and 2D NMR datasets to establish their complete structures. researchgate.net The chemical shifts and coupling constants observed in the spectra of streptovaricins are key to understanding their structure and how they differ from one another. epdf.pub

Table 2: Representative NMR Data for a Streptovaricin-Related Structure (Damavaricin H) The structural analysis of this compound would follow a similar logic, using NMR data to assign its unique features. Data sourced from a study on new streptovaricin derivatives. researchgate.net

| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| 3 | 183.7 | - | - |

| 4 | 108.9 | - | - |

| 5 | 172.9 | - | - |

| 14 | 20.9 | 2.09 (s) | C-6, C-7, C-8 |

| NH (22) | - | 9.49 (s) | C-1, C-21, C-23 |

| 40 | 20.4 | 1.72 (s) | C-3, C-4, C-5 |

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a molecule with high precision. measurlabs.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the calculation of a unique elemental formula for the molecule. measurlabs.combioanalysis-zone.com

In the study of this compound and its analogues, HRMS (often as HRESIMS - High-Resolution Electrospray Ionization Mass Spectrometry) is used to establish the molecular formula of the compound. researchgate.net This information is fundamental to any structural elucidation effort. For example, high-resolution mass spectra of most streptovaricins contain prominent peaks that are also present in the mass spectrum of prothis compound, a related compound, providing clues to their structural relationships. epdf.pubscribd.com

Table 3: Use of HRMS in Determining Molecular Formulas of Streptovaricin Derivatives This table illustrates how HRMS provides exact mass data to confirm the molecular formula of a compound. Data sourced from a study on new streptovaricin derivatives. researchgate.net

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Method |

|---|---|---|---|

| Damavaricin H | C₃₇H₄₅NO₁₂ | 696.2969 | HRESIMS |

| Protostreptovaricin VI | C₃₇H₄₇NO₁₃ | 714.3075 | HRESIMS |

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.com Molecules with chromophores—parts of the molecule that absorb light—exhibit a characteristic absorption spectrum. The ansamycin structure of this compound contains a chromophore that gives it characteristic UV-Vis absorption maxima. jst.go.jp

This technique is valuable for several reasons in this compound research. Firstly, it can be used for the rapid quantification of the compound in solution by applying the Beer-Lambert Law, which relates absorbance directly to concentration. numberanalytics.com Secondly, UV-Vis spectroscopy serves as a simple and effective method for assessing the purity of a sample. mrclab.com The presence of impurities with different chromophores can alter the shape of the absorption spectrum. The technique is also commonly used as a detector in HPLC systems to monitor the elution of compounds from the column. shimadzu.co.kr For instance, related ansamycin antibiotics like tolypomycin Y exhibit distinct maximum UV absorption at specific wavelengths (e.g., 232 nm, 290 nm, 337 nm), which is useful for their detection and quantification. jst.go.jp

Bioanalytical Assays for Mechanistic Studies

In Vitro Enzymatic Assays for Target Interaction

In vitro enzymatic assays are fundamental tools for characterizing the direct interaction between a compound and a specific enzyme. dntb.gov.uapatsnap.com These assays are conducted in a controlled environment outside of a living organism, allowing for precise measurement of a compound's ability to inhibit or activate an enzyme. patsnap.comnih.gov Understanding this interaction is a critical step in defining a compound's mechanism of action. nih.gov

For this compound, a key area of investigation has been its effect on viral enzymes, particularly reverse transcriptases, which are essential for the replication of retroviruses. nih.govsigmaaldrich.com Research has demonstrated that this compound, a degradation product of streptovaricin, is a potent inhibitor of the RNA-directed DNA polymerase (reverse transcriptase) from the Rauscher leukemia virus (RLV). nih.gov

In a typical assay setup to determine reverse transcriptase inhibition, the enzyme is incubated with a template-primer hybrid (like poly(A) x oligo(dT)15) and a mixture of nucleotides, some of which are labeled for detection (e.g., with digoxigenin (B1670575) and biotin). sigmaaldrich.com The activity of the reverse transcriptase is quantified by measuring the incorporation of these labeled nucleotides into a new DNA strand. sigmaaldrich.com When an inhibitor like this compound is introduced, it interferes with this process, leading to a measurable decrease in DNA synthesis. nih.gov

Studies have shown a direct correlation between the inhibition of RLV's RNA-directed DNA polymerase by this compound and its virucidal effects. nih.gov In comparative studies with other streptovaricin-related compounds, this compound demonstrated high inhibitory activity against the virus. nih.gov

| Compound | Molar Amount (µmoles) | Assay Type | Observed Inhibition |

| This compound | 0.0625 | In Vitro Virus Inactivation (Plaque Formation) | >90% inactivation of Rauscher Leukemia Virus (RLV) |

| This compound | 0.06 | In Vivo Virus Inactivation (Splenomegaly) | 78% inhibition of splenomegaly |

This table presents data on the inhibitory effects of this compound on Rauscher leukemia virus infectivity, as determined by both in vitro and in vivo assays. Data sourced from a study on the effects of streptovaricins and their degradation products. nih.gov

Cell-Based Assays for Cellular Response Quantification

Cell-based assays are crucial for understanding how a compound affects whole, living cells, providing a more biologically relevant context than purely enzymatic assays. nih.govabcam.com These assays can measure a wide range of cellular responses, including proliferation, viability (the number of healthy cells), and cytotoxicity (cell death). nih.govabcam.comnih.gov

To quantify the antiviral efficacy of this compound, researchers have utilized cell-based plaque formation assays. In this method, a cell monolayer is infected with a virus that has been pre-incubated with the compound. nih.gov The ability of the virus to infect cells and replicate, leading to the formation of "plaques" (areas of cell death), is then quantified. A reduction in the number of plaques in the presence of the compound indicates its virucidal or inhibitory activity. nih.gov Studies showed that this compound, when incubated with Rauscher leukemia virus prior to cell exposure, was highly effective at inactivating the virus, thus preventing plaque formation. nih.gov

Viability Assays: These measure metabolic activity, which is typically proportional to the number of viable cells. nih.gov Examples include assays using tetrazolium dyes like MTT or resazurin (B115843). Metabolically active cells reduce these dyes, causing a color change that can be measured spectrophotometrically. nih.gov

Cytotoxicity Assays: These assays quantify cell death, often by measuring the integrity of the cell membrane. nih.govyoutube.com For instance, a dye that can only enter cells with compromised membranes may be used. An increase in the number of stained cells indicates a cytotoxic effect. youtube.com

Proliferation Assays: These methods track the rate of cell division. nih.govmdpi.com This can be done by measuring DNA synthesis, for example, through the incorporation of a labeled nucleoside analog like bromodeoxyuridine (BrdU), or by using dyes that are diluted with each cell division. mdpi.com

| Assay Type | Principle | Measured Parameter |

| Resazurin Assay | Enzymatic reduction of resazurin (blue, non-fluorescent) to resorufin (B1680543) (pink, fluorescent) by metabolically active cells. nih.gov | Fluorescence or absorbance, proportional to the number of viable cells. |

| ATP Assay | Quantification of adenosine (B11128) triphosphate (ATP), the main energy currency, which is present in viable cells. nih.gov | Luminescence, directly proportional to the number of viable cells. |

| Membrane Integrity Assay | Use of a cell-impermeable DNA-binding dye that fluoresces upon binding to DNA in cells with compromised membranes. nih.govyoutube.com | Fluorescence, proportional to the number of dead cells. |

| Plaque Reduction Assay | Quantification of the reduction in virus-induced cell destruction (plaques) in a cell monolayer. | Number of plaques, inversely proportional to the antiviral activity. |

This table outlines the principles and parameters of common cell-based assays used to quantify cellular responses to chemical compounds.

These assays are essential for building a comprehensive profile of this compound's biological activity, moving from its interaction with a specific enzyme to its ultimate impact on the survival and function of cells.

Future Directions and Emerging Research Avenues for Streptovarone

Development of Streptovarone as a Biological Research Tool

The specific mechanism of action of this compound makes it an excellent tool for basic biological research. Its ability to inhibit Hsp90 allows for the controlled perturbation of numerous cellular processes, providing insights into fundamental biology.

Probing Specific Cellular Pathways and Processes

This compound's primary molecular target is Hsp90, a chaperone protein crucial for the stability and function of a wide array of "client" proteins. nih.gov Many of these client proteins are key components of cellular signaling pathways that are often dysregulated in diseases. By inhibiting Hsp90, this compound can be used to dissect the roles of these pathways in various cellular contexts.

For instance, Hsp90 inhibitors have been shown to impact several critical signaling cascades, including:

The PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Hsp90 is required for the stability of key components like Akt. The use of Hsp90 inhibitors allows researchers to study the downstream consequences of disrupting this pathway.

The Raf/MEK/ERK Pathway: This cascade is a major driver of cell proliferation and is frequently mutated in cancers. Raf-1 is a well-established Hsp90 client protein, and its degradation upon Hsp90 inhibition provides a method to study the intricate feedback loops within this pathway. nih.gov

The JAK/STAT Pathway: This pathway is involved in immunity and development, and its aberrant activation is linked to various diseases. Hsp90 chaperones several components of this pathway, making inhibitors like this compound useful for studying its regulation.

The application of this compound in laboratory settings can help elucidate the specific dependencies of different cell types on these pathways and uncover novel pathway interactions.

Application in Target Validation Studies

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target will have the desired therapeutic effect. nih.gov Small molecule inhibitors are invaluable "tool compounds" in this process. This compound can be employed to validate Hsp90 as a therapeutic target in various disease models.

The process of using this compound for target validation typically involves:

Demonstrating Target Engagement: Researchers would first confirm that this compound directly binds to and inhibits Hsp90 within the cellular context being studied.

Phenocopying Genetic Perturbations: The effects of treating cells or organisms with this compound should mimic the effects of genetically silencing or knocking out the gene for Hsp90. This congruence provides strong evidence that the observed phenotype is a direct result of Hsp90 inhibition.

Establishing a Therapeutic Window: By using this compound in preclinical models, researchers can begin to understand the potential for achieving a therapeutic effect at concentrations that are not overly toxic to normal cells, thus providing an early indication of a viable therapeutic window.

The use of this compound in this capacity helps to de-risk the development of new Hsp90-targeted therapies by providing a solid biological rationale for their progression. nih.gov

Exploration of Novel Non-Human Applications

The biological activity of this compound and other ansamycins suggests potential applications beyond human medicine, particularly in agriculture and veterinary sciences.

Agricultural Pest Control Research (e.g., plant pathogen inhibition)

The ansamycin (B12435341) class of antibiotics, to which this compound belongs, has been noted for its potential to combat phytopathogenic fungi. google.com Some members of the Streptomyces genus, the natural producers of these compounds, are known to produce a variety of secondary metabolites with antimicrobial properties against plant pathogens. frontiersin.orgscielo.org.mx This suggests that this compound and its derivatives could be investigated as potential bio-fungicides.

Research in this area would involve screening this compound against a panel of common plant pathogens to determine its spectrum of activity and efficacy. For example, studies have shown that other ansamycins, like Naphthomycins, exhibit inhibitory activity against various phytopathogenic fungi. dntb.gov.ua The herbimycins, which are structurally related to this compound, have also been noted for their plant growth-inhibitory effects. nih.gov

| Potential Agricultural Application | Research Focus | Example of Related Findings |

| Antifungal Agent | Screening against phytopathogenic fungi like Fusarium spp., Botrytis cinerea, and Magnaporthe oryzae. | Ansamycin antibiotics have been described for their potential use against phytopathogenic fungi. google.com |

| Plant Growth Regulator | Investigating the effects on plant development and physiology. | Herbimycins, a related class of ansamycins, show plant growth-inhibitory effects. nih.gov |

Veterinary Antimicrobial Research (Excluding Clinical Human Data)

Antimicrobial resistance is a growing concern in veterinary medicine, necessitating the search for new antimicrobial agents. mdpi.com The ansamycin class of antibiotics has demonstrated activity against a range of bacteria, including some relevant to animal health. globalrph.com

Studies have investigated the susceptibility of veterinary pathogens to ansamycins. For instance, resistance to ansamycins has been observed in Staphylococcus pseudintermedius, a common pathogen in dogs and cats, indicating that this class of antibiotics can be active against such pathogens. nih.gov Other research has shown that all isolates of certain bacteria from canine urine samples were susceptible to ansamycins. frontiersin.org This suggests that this compound could be explored for its potential to treat specific bacterial infections in animals.

Further research would be required to determine the minimum inhibitory concentrations (MICs) of this compound against a broader range of veterinary pathogens and to assess its pharmacokinetic properties in different animal species.

Table of Ansamycin Activity Against Select Veterinary Pathogens

| Pathogen | Animal Host(s) | Ansamycin Susceptibility/Resistance |

|---|---|---|

| Staphylococcus pseudintermedius | Dogs, Cats | Resistance has been reported, indicating underlying activity. nih.gov |

| Enterococcus spp. | Dogs | High levels of resistance to rifampin (an ansamycin) have been noted. frontiersin.org |

| Various bacteria from canine urine | Dogs | Isolates have shown susceptibility to ansamycins. frontiersin.org |

Integration with Modern Drug Discovery Paradigms

This compound, as a natural product, can be integrated into modern drug discovery pipelines, which increasingly leverage computational tools and novel screening strategies.

Natural products have historically been a rich source of new medicines. This compound can serve as a starting point for the development of new Hsp90 inhibitors with improved properties. Modern drug discovery approaches that could be applied to this compound include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of this compound and assessing the impact on its Hsp90 inhibitory activity, researchers can identify key functional groups and develop more potent and selective analogs. derpharmachemica.comnih.gov

Fragment-Based Drug Discovery (FBDD): In this approach, small chemical fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. nih.govwiley.comnih.gov The core structure of this compound could be deconstructed into fragments that could be used to screen for novel binding interactions with Hsp90.

Computational Modeling and In Silico Screening: The known structure of this compound can be used to create computational models of its interaction with the Hsp90 binding site. These models can then be used to virtually screen large libraries of compounds to identify new potential inhibitors, or to guide the design of novel this compound derivatives.

By combining the unique chemical scaffold of this compound with these modern techniques, it may be possible to overcome the limitations of the original molecule and generate new, more effective Hsp90-targeted drug candidates.

High-Throughput Screening of this compound Analogues

The generation of large libraries of novel compounds through combinatorial biosynthesis and synthetic biology necessitates a rapid and efficient method for evaluating their biological activity. High-Throughput Screening (HTS) provides this capability. labkey.comatcc.org HTS automates the process of testing thousands to millions of compounds against specific biological targets to identify "hits"—compounds that exhibit a desired effect. labkey.comevotec.com

The process for screening this compound analogues typically involves several key stages:

Compound Library Preparation: The novel this compound derivatives generated are arrayed in microplates, ready for automated testing. labkey.com

Assay Development: A specific and sensitive biological assay is developed. This could be a target-based assay, which measures the interaction of the compounds with a specific protein (e.g., an enzyme or receptor), or a phenotypic assay, which measures a change in the cell's behavior (e.g., inhibition of cancer cell growth or bacterial biofilm formation). atcc.orgjapsonline.com

Automated Screening: Robotics and liquid handling devices are used to execute the assay, exposing the biological target to each compound in the library. japsonline.com

Data Acquisition and Analysis: Specialized detectors measure the assay's output, and software is used to analyze the large datasets, identifying promising hits and filtering out false positives. labkey.com

This HTS pipeline allows researchers to quickly narrow down the most promising candidates from a vast chemical space for further investigation and development in research models. evotec.com

Table 1: Key Methodologies in this compound Analogue Development and Testing

| Methodology | Description | Key Objective for this compound Research |

|---|---|---|

| Combinatorial Biosynthesis | Utilizes and modifies the natural enzymatic machinery (e.g., PKS) to produce a variety of related compounds. nih.gov | Generate a diverse library of this compound analogues by altering its biosynthetic pathway. |

| Synthetic Biology | Designs and constructs new biological parts, devices, and systems, or re-designs existing, natural biological systems for useful purposes. nih.govgao.gov | Transfer the this compound pathway to an optimized host organism for easier manipulation and production of novel derivatives. |

| High-Throughput Screening (HTS) | Employs automation and robotics to rapidly test large numbers of chemical compounds for a specific biological activity. atcc.org | Efficiently screen libraries of new this compound analogues to identify compounds with enhanced or novel biological activities. |

Challenges and Opportunities in this compound-Focused Research